Ioxitalamic acid

描述

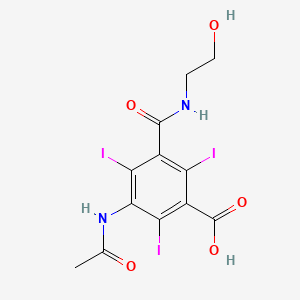

碘他拉米酸是一种医药化合物,主要用作 X 射线成像的碘化对比剂。 它以其高渗透压而闻名,并以其盐类(碘他拉米酸钠和碘他拉米酸甲葡胺)的形式使用 。该化合物在医学成像中特别有用,可以增强体内内部结构的可见度。

准备方法

合成路线和反应条件: 碘他拉米酸的制备涉及几个关键步骤:

起始材料: 合成从 5-硝基单甲基间苯二甲酸酯开始。

酰胺化: 此步骤涉及将起始材料转化为酰胺。

催化还原: 硝基还原为胺。

碘化: 将碘原子引入分子中。

乙酰化: 最后一步涉及胺基的乙酰化,形成碘他拉米酸.

工业生产方法: 碘他拉米酸的工业生产遵循相同的合成路线,但针对大规模生产进行了优化。 该工艺旨在确保最终产品的高产率和纯度,使其适用于医药应用 .

化学反应分析

Degradation

Advanced Oxidation Processes (AOPs): Ioxitalamic acid can be degraded through advanced oxidation processes (AOPs) . These processes involve the generation of highly reactive radicals, such as hydroxyl radicals (- OH) and sulfate radicals (SO4- −), which can break down the compound.

-

Ozonation: While some iodinated contrast media (ICM) are only partially reactive to ozonation, the addition of a co-reactant or catalyst can enhance the mineralization level of ICM during ozonation .

-

Sulfate Radical Activation: Electrochemical activation of sulfate ions to sulfate radical species has been shown to enhance the electrooxidation kinetics of iopromide and diatrizoate .

-

Ferrous ions (Fe2+): Ferrous ions react with persulfate to form sulfate radicals . Experiments using persulfate with Fe2+ at a ratio of 1:10 resulted in approximately 30% abatement of diatrizoate in 2 hours .

-

Transition metal oxides: Oxides like CuO and MnO2 can catalyze the degradation of iopamidol with persulfate . CuO/PMS resulted in a degradation rate 3.7 times higher than MnO2/PMS.

Oxidation

Electrooxidation: this compound can undergo electrooxidation, with the efficiency depending on its structure. For instance, diatrizoate, which has a different structure than iopromide, shows 80% deiodination efficiency .

By-products of Oxidation: During oxidation, this compound can undergo various mechanistic steps, including oxidative cleavage of iodine substituents and intermolecular cyclization .

Other Chemical Reactions

-

Complexation: this compound can form complexes with other molecules, influencing its behavior in solution and during analytical processes .

-

Protein Binding: this compound exhibits weak binding to plasma proteins, with only a small fraction of the administered dose being bound .

-

Reaction with Reactive Oxygen Species (ROS): this compound can interact with reactive oxygen species (ROS) in biological systems, potentially leading to cellular injury .

Data Table of Degradation Methods

Environmental Considerations

This compound is found in surface and groundwater because it is not efficiently removed during water treatment . Studies focus on methods to remove it from the environment, highlighting the relevance of understanding its degradation pathways .

科学研究应用

Intravenous Urography and CT Scans

Ioxitalamic acid is commonly utilized in intravenous urography and CT scans of the abdomen and pelvis. It enhances the contrast of renal structures, allowing for better visualization during diagnostic imaging. Recommended dosages vary based on the procedure:

- Intravenous Urography : 1.0 ml/kg

- CT of the Brain : 1 ml/kg

- CT of the Whole Body : 1.8 ml/kg

- Ventriculography : 40 ml

- Coronary Angiography : 4-8 ml .

Gastrointestinal Imaging

This compound is indicated for exploration of the digestive tract, particularly when barium sulfate cannot be used due to contraindications . Its properties allow it to act as a bowel opacifier, facilitating the differentiation of bowel loops from soft tissue masses.

Renal Toxicity

Research indicates that ioxitalamate can induce renal tubular apoptosis and acute tubular injury through mechanisms involving renal efferent nerve activity and reactive oxygen species production . Studies have shown that it significantly increases plasma renin activity and renal vascular resistance within hours of administration, leading to potential complications such as acute kidney injury .

Cytotoxicity Studies

In vitro studies have demonstrated that ioxitalamate exhibits dose-dependent cytotoxic effects on human cells, particularly in renal proximal tubule epithelial cells . The cytotoxicity is attributed to its high osmolarity and the resultant oxidative stress it induces within cellular environments.

Adverse Reactions

A notable case study reported serious complications following inadvertent intrathecal administration of ioxitalamate, resulting in fatal outcomes in some patients. This underscores the importance of adhering to recommended dosages and routes of administration to mitigate risks associated with its use .

Efficacy in Spinal Procedures

Another study assessed the effects of ioxitalamate during percutaneous endoscopic lumbar discectomy (PELD). It was found to be more cytotoxic compared to other agents like indigocarmine, suggesting careful consideration in clinical settings where spinal imaging is required .

Summary Table of Applications

| Application Type | Dosage Recommendations | Key Findings |

|---|---|---|

| Intravenous Urography | 1.0 ml/kg | Enhances renal structure visibility |

| CT Scans | 1-1.8 ml/kg | Improves diagnostic accuracy |

| Gastrointestinal Imaging | Varies (up to 40 ml) | Effective bowel opacifier |

| Spinal Procedures | Variable | High cytotoxicity observed; use caution |

作用机制

碘他拉米酸的主要作用机制是其作为肠道显影剂的能力。这种特性有助于解释解剖结构并区分成像过程中肠道环与软组织肿块。 该化合物不会被胃肠道吸收,但在静脉内给药时会在间隙空间和血管内腔中快速分布 .

类似化合物:

碘他拉米酸: 另一种具有类似应用的碘化对比剂。

二硝基唑酸: 用于类似的成像目的,但具有不同的渗透压和副作用特征。

碘海醇: 与碘他拉米酸相比,是一种非离子对比剂,渗透压较低。

独特之处: 碘他拉米酸以其高渗透压而独树一帜,这使其在肠道中缓慢移动,并可以进行详细的成像。 这种特性使其在其他对比剂可能不合适的情况下特别有用 .

相似化合物的比较

Iotalamic Acid: Another iodinated contrast medium with similar applications.

Diatrizoic Acid: Used for similar imaging purposes but has different osmolarity and side effect profiles.

Iohexol: A non-ionic contrast agent with lower osmolarity compared to ioxitalamic acid.

Uniqueness: this compound is unique due to its high osmolarity, which allows for slow movement in the bowel and detailed imaging. This property makes it particularly useful in cases where other contrast agents may not be suitable .

生物活性

Ioxitalamic acid is an iodinated contrast agent primarily used in medical imaging, particularly for computed tomography (CT) scans of the abdomen and pelvis. Its biological activity and pharmacological properties have been extensively studied, revealing critical insights into its safety, efficacy, and mechanisms of action.

Pharmacological Properties

Mechanism of Action

this compound acts as a bowel opacifier, enhancing the visibility of anatomical structures during imaging procedures. It is not absorbed in the gastrointestinal tract under normal circumstances; however, in cases of intestinal perforation, it can be absorbed and subsequently excreted via renal pathways. The compound's high osmolality contributes to its effectiveness but also raises concerns regarding renal toxicity and other side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. Key parameters include:

- Half-life : Approximately 1.1 hours when administered intravascularly .

- Volume of Distribution : About 194 ml/kg, indicating extensive distribution in the body .

- Clearance Rate : Total clearance is around 120 ml/min, primarily via renal excretion without significant metabolism .

Toxicity and Safety

This compound has been associated with acute kidney injury (AKI), particularly when administered intravascularly or in cases of overdose. Studies have shown that it can induce nephrotoxicity, with a significant risk of adverse effects depending on the dosage and route of administration .

Case Studies on Toxicity

- Intrathecal Administration Incident : A report highlighted serious complications following inadvertent intrathecal administration of ionic contrast media, including ioxitalamate. Out of seven subjects, three fatalities were recorded, underscoring the risks associated with its use .

- Cytotoxic Effects in Cell Lines : Research using HK-2 human renal proximal tubule epithelial cells demonstrated that ioxitalamate exerted cytotoxic effects in a concentration-dependent manner, with an IC50 value around 30 mg/ml. The study indicated increased apoptosis and necrosis following exposure to the compound .

Comparative Studies

A comparative study involving various iodinated contrast agents indicated that this compound shares similar pharmacokinetic properties with other agents like iohexol and ioxaglic acid. The elimination half-lives were consistent across these agents, approximately 45 minutes in animal models .

Summary of Biological Activity

| Parameter | This compound |

|---|---|

| Indication | CT imaging |

| Half-life | 1.1 hours |

| Volume of Distribution | 194 ml/kg |

| Total Clearance Rate | 120 ml/min |

| Toxicity Risk | Acute kidney injury |

| IC50 (Cell Line Studies) | ~30 mg/ml |

常见问题

Basic Research Questions

Q. What are the key synthetic steps for producing ioxitalamic acid, and how is its chemical structure validated?

this compound is synthesized via a multi-step process starting with 5-nitro-isophthalic acid. The steps include esterification, amidation, reduction, iodization, and acetylation . Structural validation employs elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm molecular integrity. For reproducibility, researchers should document reaction conditions (e.g., temperature, catalysts) and purity thresholds (>95% for intermediates) .

Q. How is this compound utilized in medical imaging protocols, and what are its methodological advantages?

this compound serves as an oral contrast medium in diagnostic imaging, such as PET/CT scans. A standard protocol involves administering 300 mg diluted in water alongside intravenous contrast agents (e.g., iomeprol) and diuretics (e.g., furosemide) to enhance imaging clarity . Its ionic properties improve radiopacity, enabling precise visualization of gastrointestinal tracts without significant interference in adjacent scans .

Q. What analytical techniques are recommended for characterizing this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is commonly used to quantify this compound purity. Complementary methods include Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and X-ray crystallography for structural elucidation . Researchers should adhere to pharmacopeial standards (e.g., USP/EP) for validation parameters like linearity (R² > 0.99) and recovery rates (95–105%) .

Advanced Research Questions

Q. How can researchers optimize the iodination step in this compound synthesis to improve yield and reduce byproducts?

Iodination efficiency depends on reaction stoichiometry, temperature control (40–60°C), and iodine source (e.g., I₂/KI). Kinetic studies suggest using excess iodine (1.5–2.0 equivalents) and optimizing reaction time (4–6 hours) to minimize triiodinated byproducts. Post-reduction purification via recrystallization (ethanol/water) enhances yield (≥85%) . Advanced approaches include catalytic iodination using transition metals (e.g., CuI) to reduce waste .

Q. What methodologies address contradictions in environmental monitoring data for this compound in aquatic systems?

Environmental studies report variable removal efficiencies (e.g., <20% in wastewater treatment plants) due to this compound’s stability and resistance to activated carbon adsorption . Researchers should employ mass balance models coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation pathways. Longitudinal sampling (e.g., quarterly intervals) at multiple sites (e.g., Rhine River) mitigates spatial-temporal variability .

Q. How do researchers resolve discrepancies in experimental data when comparing this compound with non-ionic contrast agents?

Comparative studies require controlled variables (e.g., osmolarity, iodine concentration) and standardized imaging protocols. For example, in PET/CT studies, ensure matched radiation doses and contrast volumes. Statistical tools like multivariate regression can isolate confounding factors (e.g., patient hydration levels) . Meta-analyses of clinical trials (e.g., Hexabrix® vs. iopamidol) highlight renal safety profiles, guiding protocol adjustments .

Q. What strategies ensure reproducibility in studies involving this compound’s pharmacokinetics?

Reproducibility demands rigorous documentation of:

- Dosage : 300–400 mg/kg for preclinical models .

- Sampling intervals : Plasma concentrations measured at 0.5, 1, 2, and 4 hours post-administration.

- Analytical validation : Cross-validate LC-MS/MS results with enzyme-linked immunosorbent assays (ELISA) to confirm linearity and precision .

Q. Methodological Resources

- Synthesis Optimization : Refer to Acta Crystallographica Section E for crystallographic data on intermediates .

- Environmental Monitoring : Use RIWA’s annual water quality reports for baseline contamination data .

- Clinical Protocols : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility .

属性

IUPAC Name |

3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAOYPRJVHUHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11I3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33954-26-6 (hydrochloride salt), 29288-99-1 (meglumine ioxithalamate salt/solvate) | |

| Record name | Ioxitalamic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60182457 | |

| Record name | Ioxitalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Ioxitalamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Ioxitalamate acts as a bowel opacifier which facilitates the interpretation of the anatomy and differentiation of bowel loops from soft tissue masses. | |

| Record name | Ioxitalamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

28179-44-4 | |

| Record name | Ioxitalamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28179-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxitalamic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxitalamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ioxitalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ioxitalamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOXITALAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967RDI7Z6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。